[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bacopaside I involves the extraction of Bacopa monnieri followed by purification processes. The extraction is typically done using solvents like methanol or ethanol . The crude extract is then subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate Bacopaside I .
Industrial Production Methods: Industrial production of Bacopaside I involves large-scale extraction from Bacopa monnieri using optimized solvent extraction methods. The process includes drying the plant material, solvent extraction, concentration, and purification using chromatographic techniques . Advanced technologies like Polar-Nonpolar-Sandwich (PNS) technology have been developed to enhance the bioavailability and stability of Bacopaside I in formulations .
Chemical Reactions Analysis
Types of Reactions: Bacopaside I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Bacopaside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its role in modulating oxidative stress and the noradrenergic system.
Medicine: Studied for its potential in treating cognitive impairments, depression, and Alzheimer’s disease.
Mechanism of Action
Bacopaside I exerts its effects through multiple mechanisms:
Neuroprotection: It promotes the clearance of β-amyloid plaques via immune-mediated pathways.
Oxidative Stress Reduction: It modulates oxidative stress systems, thereby protecting neurons from damage.
Neurotransmitter Modulation: It influences the noradrenergic system, which is involved in mood regulation.
Immune System Stimulation: It induces a suitable degree of innate immune stimulation and phagocytosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:
- Bacopaside II
- Bacopaside III
- Bacopaside IV
- Bacopaside V
- Bacopaside VI
- Bacopaside VII
- Bacopaside VIII
- Bacopaside IX
- Bacopaside X
- Bacopaside XI
Uniqueness: Bacopaside I is unique due to its specific antidepressant-like effects and its ability to ameliorate cognitive impairments through multiple pathways . While other bacopasides also exhibit therapeutic properties, Bacopaside I’s combination of neuroprotective, antioxidant, and immune-modulating effects makes it particularly valuable in research and therapeutic applications .
Properties
Molecular Formula |
C46H74O20S |
---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42-,43-,44+,45+,46-/m1/s1 |
InChI Key |
SKFWOYHZBNAJGA-LKBYCPPFSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@H]6[C@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
Origin of Product |
United States |
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